3-Méthyl-3-(thiophène-3-yl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

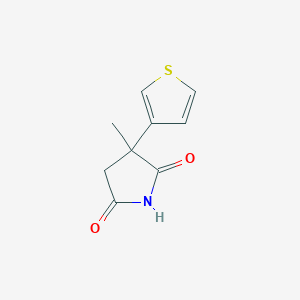

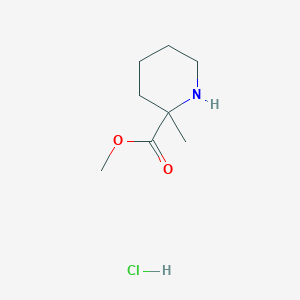

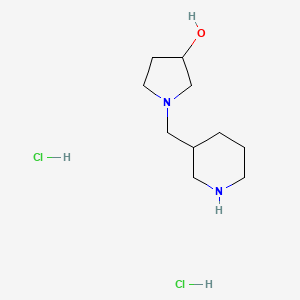

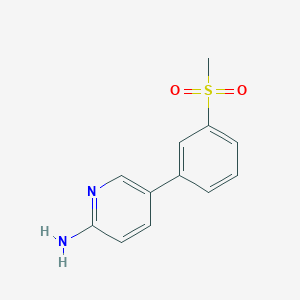

“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 1247829-97-5. It has a molecular weight of 195.24 and its IUPAC name is 3-methyl-3-(3-thienyl)-2,5-pyrrolidinedione .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is C9H9NO2S . The InChI code is 1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) .Physical and Chemical Properties Analysis

“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Potentiel anticancéreux

Des composés à noyau pyrrolidine ont été synthétisés et évalués pour leur potentiel anticancéreux in vitro contre diverses lignées de cellules cancéreuses telles que le cancer du poumon (A549), le carcinome ovarien (CH1) et le cancer du côlon (SW480). Le mécanisme de mort cellulaire a été étudié en utilisant la cytométrie en flux .

Découverte de médicaments

Les dérivés de pyrrolidine sont utilisés dans la découverte de médicaments comme un échafaudage polyvalent pour de nouveaux agents thérapeutiques. Ils ont été étudiés pour leur conformation de liaison et leur puissance vis-à-vis de récepteurs spécifiques, tels que RORγt, et leur activité contre d'autres récepteurs comme PXR .

Activité anticonvulsivante

Ces composés ont été synthétisés et testés pour leur activité anticonvulsivante. Des tests de liaison aux canaux ioniques in vitro ont été effectués pour déterminer le mécanisme d'action plausible .

Activité antinociceptive

Des recherches ont été menées pour évaluer l'activité antinociceptive de nouveaux dérivés de pyrrolidine sur des modèles murins de douleur tonique et neuropathique .

Synthèse de complexes

Des hybrides de pyrrolidine thiosemicarbazone ont été synthétisés, formant des complexes avec des métaux tels que le nickel (II), le palladium (II) et le cuivre (II), qui ont ensuite été évalués pour leur potentiel anticancéreux .

Propriétés analgésiques

Des études se sont également concentrées sur les propriétés analgésiques des dérivés de pyrrolidine, évaluant leur efficacité dans le soulagement de la douleur par rapport à des médicaments de référence tels que l'acide valproïque et l'éthosuximide .

Orientations Futures

Mécanisme D'action

Target of Action

Similar pyrrolidine derivatives have shown inhibitory properties against aldose reductase (alr2) in an in vitro model of diabetic retinopathy .

Mode of Action

It has been suggested that similar compounds have the ability to scavenge free radicals generated in vitro by donating a hydrogen atom .

Biochemical Pathways

Similar pyrrolidine derivatives have been linked to the detoxification and clearance of foreign toxic substances from the body .

Result of Action

Similar compounds have shown antiproliferative activity .

Action Environment

Similar compounds have been studied at room temperature in dry dimethylformamide .

Analyse Biochimique

Biochemical Properties

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as those regulated by the pregnane X receptor (PXR) . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mobility of certain protein loops, such as the H11–12 loop of the ERα protein . This modulation can lead to changes in cellular responses and functions, impacting processes like cell growth and differentiation.

Molecular Mechanism

At the molecular level, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its binding to the active site of enzymes can prevent substrate access, thereby inhibiting enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Understanding the dosage thresholds is essential for determining its safe and effective use in therapeutic applications.

Metabolic Pathways

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the detoxification of foreign substances, thereby affecting the overall metabolic balance . These interactions are critical for understanding how the compound affects cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its bioavailability and potential therapeutic effects.

Subcellular Localization

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.

Propriétés

IUPAC Name |

3-methyl-3-thiophen-3-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVKOJSKGLAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)